molecular formula C19H18ClF3N4O B11105770 N-(butan-2-yl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(butan-2-yl)-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11105770
M. Wt: 410.8 g/mol
InChI Key: IIYHDJYJKSWEKS-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[15-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon synthetic methods include condensation reactions, cyclization, and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methylacrylamide

Uniqueness

N-(BUTAN-2-YL)-3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of substituents and the pyrazolo[15-a]pyrimidine core. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18ClF3N4O

Molecular Weight

410.8 g/mol

IUPAC Name

N-butan-2-yl-3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H18ClF3N4O/c1-4-11(3)24-18(28)16-15(20)17-25-13(12-7-5-10(2)6-8-12)9-14(19(21,22)23)27(17)26-16/h5-9,11H,4H2,1-3H3,(H,24,28)

InChI Key

IIYHDJYJKSWEKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)C)C(F)(F)F

Origin of Product

United States

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